ethyl 2-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate
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Overview
Description
ethyl 2-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound with a molecular formula of C19H18N4O4S and a molecular weight of 398.44. This compound is characterized by its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-2-yl group, a sulfanylacetyl group, and an amino benzoate ester. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of ethyl 2-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate involves multiple steps. One common method includes the reaction of 9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl with sulfanylacetyl chloride, followed by the addition of ethyl 2-amino benzoate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
ethyl 2-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfanylacetyl group, where nucleophiles like amines or thiols replace the existing substituent.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
ethyl 2-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pyrido[1,2-a][1,3,5]triazin-2-yl group is known to interact with nucleic acids and proteins, potentially disrupting cellular processes and leading to its biological effects.
Comparison with Similar Compounds
ethyl 2-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate can be compared with similar compounds such as:
Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate: This compound has a similar pyrido structure but lacks the sulfanylacetyl and amino benzoate groups.
Ethyl 7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate: Another similar compound with a pyrido structure but different substituents.
Ethyl 7-bromo-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate: This compound includes a bromine atom, which can significantly alter its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
ethyl 2-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-3-27-17(25)13-8-4-5-9-14(13)20-15(24)11-28-18-21-16-12(2)7-6-10-23(16)19(26)22-18/h4-10H,3,11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHLRZZPSKAJFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=O)N3C=CC=C(C3=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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